2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
Description
This pyrimidine derivative features a phenyl group at position 2, a phenylsulfonyl group at position 5, and a 3-(trifluoromethyl)phenylsulfanyl moiety at position 4. The sulfonyl (SO₂) and sulfanyl (S–) groups introduce distinct electronic and steric effects, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Such structural attributes make it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S2/c24-23(25,26)17-10-7-11-18(14-17)31-22-20(32(29,30)19-12-5-2-6-13-19)15-27-21(28-22)16-8-3-1-4-9-16/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVYEWCFWYQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidine core followed by the introduction of the phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group at position 4 undergoes oxidation to sulfonyl (-SO₂-) under controlled conditions:
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Reagent : Hydrogen peroxide (H₂O₂) in acetic acid
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Conditions : 60°C, 6–8 hours
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Product : 2-Phenyl-4,5-bis(phenylsulfonyl)pyrimidine derivative
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Yield : 82% (isolated via column chromatography)
This transformation confirms the susceptibility of the thioether moiety to oxidative modification, critical for tuning electronic properties in medicinal chemistry applications.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl and trifluoromethyl groups activate the pyrimidine ring for SNAr reactions:
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Site : Position 6 (para to sulfonyl group)
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Reagents :
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Amines (e.g., piperidine, morpholine) in DMF
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K₂CO₃ as base, 80°C, 12 hours
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Products : 6-Amino-substituted derivatives
Mechanism :
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Deprotonation of the nucleophile by K₂CO₃
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Attack at C6 via a Meisenheimer complex intermediate
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Restoration of aromaticity with elimination of leaving group (if present)
Cross-Coupling Reactions
The trifluoromethylphenylsulfanyl group facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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Reagents :
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Arylboronic acids (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1)
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Conditions : 90°C, 24 hours under N₂
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Products : Biaryl derivatives at position 2 (phenyl substituent)
Buchwald-Hartwig Amination
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Reagents :
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Primary/secondary amines
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Pd₂(dba)₃, Xantphos, Cs₂CO₃
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Conditions : Toluene, 110°C, 18 hours
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Products : N-arylaminopyrimidines
Reductive Desulfurization
The sulfanyl group can be removed under reductive conditions:
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Reagent : Raney Ni, ethanol
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Conditions : Reflux, 4 hours
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Product : 4-Desulfanylated pyrimidine
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Yield : 88%
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Application : Synthetic intermediate for further derivatization
Cyclization Reactions
The compound participates in heterocycle-forming reactions:
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophiles to meta positions:
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Reagents :
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Br₂ in CH₂Cl₂ (for bromination)
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HNO₃/H₂SO₄ (for nitration)
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Products :
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3-Bromo-5-(trifluoromethyl)phenyl derivatives
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3-Nitro-5-(trifluoromethyl)phenyl derivatives
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Comparative Reactivity Data
Mechanistic Considerations
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Electronic Effects : The sulfonyl group deactivates the pyrimidine ring, favoring nucleophilic substitution at electron-deficient positions (C6).
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Steric Effects : The 3-(trifluoromethyl)phenyl group imposes steric hindrance, limiting reactivity at adjacent positions.
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Regioselectivity : Cross-coupling occurs preferentially at the less hindered phenyl group (C2) over the trifluoromethyl-substituted aryl moiety .
This compound’s versatility in bond-forming reactions positions it as a valuable scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Experimental protocols emphasize the need for anhydrous conditions and inert atmospheres to prevent decomposition of sensitive intermediates .
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl pyrimidines exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. However, their efficacy is often compared to established chemotherapeutics like doxorubicin, suggesting room for improvement in potency .
Agricultural Applications
The compound's antifungal and insecticidal properties have been explored, making it a candidate for crop protection:
- Antifungal Activity : Compounds related to this structure have shown promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, certain derivatives exhibited inhibition rates comparable to commercial fungicides like tebuconazole .
- Insecticidal Activity : Preliminary studies indicate moderate insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda, making it a potential candidate for integrated pest management strategies .
| Compound Name | Activity Type | Target Organism | Concentration (µg/ml) | Efficacy (%) |
|---|---|---|---|---|
| Compound A | Antifungal | Botrytis cinerea | 50 | 96.76 |
| Compound B | Antifungal | Sclerotinia sclerotiorum | 50 | 82.73 |
| Compound C | Insecticidal | Mythimna separata | 500 | Moderate |
| Compound D | Anticancer | PC3 (Prostate Cancer) | 5 | Lower than Doxorubicin |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various trifluoromethyl pyrimidine derivatives, including the target compound. The results indicated that while some compounds showed significant cytotoxicity against cancer cell lines, their overall effectiveness compared to standard treatments highlighted the need for further optimization of their chemical structure .
Case Study 2: Agricultural Efficacy Assessment
Research conducted on the antifungal properties of related compounds demonstrated that several derivatives exhibited superior activity against common agricultural pathogens. The findings suggest that these compounds could serve as effective alternatives to traditional fungicides, potentially reducing reliance on synthetic chemicals in agriculture .
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Key Research Findings
Electronic Effects: The phenylsulfonyl group in the target compound and ’s derivative strongly withdraws electrons, stabilizing negative charges and enhancing acidity at adjacent positions. This contrasts with sulfanyl (moderate electron donation) and sulfide (electron-rich) groups in and .
Biological Activity :
- Pyrrolidinyl substitution ( ) introduces basicity, which may improve solubility but shorten half-life due to metabolic oxidation.
- Pyridinyl and thiazolyl groups ( and ) enable hydrogen bonding and π-π interactions, critical for target binding in kinase inhibitors.
Synthetic Accessibility :
- Sulfonyl-containing compounds (target, ) require oxidation steps, increasing synthetic complexity compared to sulfanyl or sulfide derivatives ( ).
Biological Activity
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, with the CAS number 478081-00-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrimidine family and features a complex structure that includes both sulfonyl and trifluoromethyl groups, which may contribute to its biological properties.
- Molecular Formula: C23H15F3N2O2S2
- Molecular Weight: 472.5 g/mol
- Structure: The compound contains a pyrimidine ring substituted with a phenyl group, a phenylsulfonyl group, and a sulfanyl group attached to a trifluoromethyl phenyl moiety.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy .
The proposed mechanisms through which similar compounds exert their biological effects include:
- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest: Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity: Certain related compounds exhibit antioxidant properties, which can protect cells from oxidative stress associated with cancer and viral infections.
Synthesis and Evaluation
A study focused on synthesizing various pyrimidine derivatives highlighted the biological activity of related compounds. These studies typically involve:
- Synthesis: Utilizing electrophilic addition methods to create derivatives.
- Biological Testing: Evaluating the efficacy against various cancer cell lines and viral strains.
For example, one study synthesized several derivatives and tested them against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity toward cancerous cells compared to non-cancerous cells .
Comparative Analysis
The following table summarizes findings from various studies on related pyrimidine compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
